molecular formula C14H14O2 B8380854 2,3-Dimethoxy-1,1'-biphenyl

2,3-Dimethoxy-1,1'-biphenyl

Cat. No.: B8380854
M. Wt: 214.26 g/mol
InChI Key: CAWYBEAKUURXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethoxy-1,1'-biphenyl is an organic compound with the molecular formula C14H14O2. It is a derivative of biphenyl, where two methoxy groups are attached to the 2nd and 3rd positions of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,3-Dimethoxy-1,1'-biphenyl involves the reaction of o-dianisidine with hydrochloric acid and sodium nitrite, followed by reduction with hypophosphorous acid . The reaction conditions typically include:

    Temperature: 5-10°C during the addition of sodium nitrite.

    Solvents: Water and ether.

    Reagents: o-Dianisidine, concentrated hydrochloric acid, sodium nitrite, hypophosphorous acid, and ether.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-1,1'-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dimethoxy-1,1'-biphenyl has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

    Biology and Medicine:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-1,1'-biphenyl involves its interaction with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,3′-Dimethoxybiphenyl: Another dimethoxybiphenyl derivative with methoxy groups at different positions.

    4,4′-Dimethoxybiphenyl: Similar structure but with methoxy groups at the 4th positions.

    3,3′-Dihydroxybiphenyl: A hydroxylated derivative of biphenyl

Uniqueness

2,3-Dimethoxy-1,1'-biphenyl is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the methoxy groups affects the compound’s electronic properties and its behavior in chemical reactions.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1,2-dimethoxy-3-phenylbenzene

InChI

InChI=1S/C14H14O2/c1-15-13-10-6-9-12(14(13)16-2)11-7-4-3-5-8-11/h3-10H,1-2H3

InChI Key

CAWYBEAKUURXCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.5M butyl lithium in hexane (16 mL, 0.04 mol) was added dropwise over 15 min. to a stirred solution of 8.3 g (0.039 mol) of 2,3-dimethoxybiphenyl [J. M. Bruce and F. K. Sutcliffe, J. Chem. Soc. 4435 (1955)] in 160 mL of anhydrous tetrahydrofuran cooled at 0° under argon. The reaction mixture was stirred at 0° for 2.5 hours and then refluxed for 30 min. After cooling to 5°, 6.3 mL (0.039 mole) of 1,6-dibromohexane was added. Stirring was continued at 5° for 30 min., at 25° for 30 min. and at reflux for 20 hours. Workup as in Example 1 gave an oil. Purification by HPLC using 3% ethyl acetate-hexane gave 5.7 g of unreacted 2,3-dimethoxybiphenyl and 3.3 g of 4-(6-bromohexyl)-2,3-dimethoxy-1,1'-biphenyl as an oil. The structure was confirmed by the nmr and mass spectra (molecular ion at m/e 376).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
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reactant
Reaction Step Two

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